molecular formula C11H8F3N3O2 B11777352 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11777352
M. Wt: 271.19 g/mol
InChI Key: QLKMUSJTIVPLHD-UHFFFAOYSA-N
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Description

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry”. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The starting materials, o-tolyl azide and trifluoromethyl acetylene, are reacted in the presence of a base like triethylamine to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(o-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the o-tolyl and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased stability and lipophilicity, which can enhance the compound’s effectiveness in various applications. The combination of these functional groups in a single molecule makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

2-(2-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H8F3N3O2/c1-6-4-2-3-5-7(6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19)

InChI Key

QLKMUSJTIVPLHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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